1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both a pyrrolidine ring and a cyclohexyl group makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
The synthesis of 1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with an appropriate amine derivative. One common method includes the condensation of a α,β-unsaturated anhydride with an amine derivative under controlled pH and temperature conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparison with Similar Compounds
1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione: Known for its antimicrobial and antioxidant activities.
1-[Anilino(phenyl)methyl]pyrrolidine-2,5-dione: Exhibits significant antibacterial properties.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[(1-aminocyclohexyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H18N2O2/c12-11(6-2-1-3-7-11)8-13-9(14)4-5-10(13)15/h1-8,12H2 |
InChI Key |
KWPYXHVRXMQDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2C(=O)CCC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.